
(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of two chiral centers at positions 2 and 5 gives rise to its specific stereochemistry, denoted as (2S,5S).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is efficient and provides high enantioselectivity . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as flow microreactors for continuous synthesis . The use of biocatalysts in industrial settings is also gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting chiral centers.
Industry: Its derivatives are used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing only in the stereochemistry at position 5.
(2R,5S)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at position 2.
(2R,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at both positions 2 and 5
Uniqueness
The unique stereochemistry of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid imparts specific chemical and biological properties that distinguish it from its diastereomers and enantiomers. These properties include differences in reactivity, binding affinity, and biological activity .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2S,5S)-5-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
NWEBMMMSMHXMLR-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)O |
Canonical SMILES |
CC1CCC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
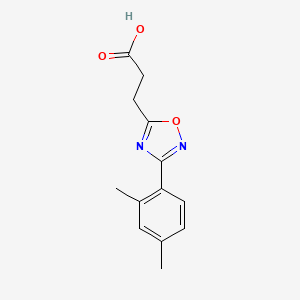
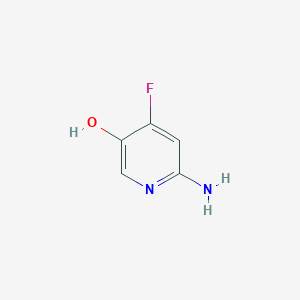
![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
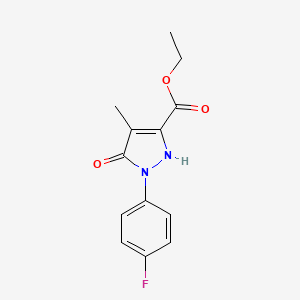
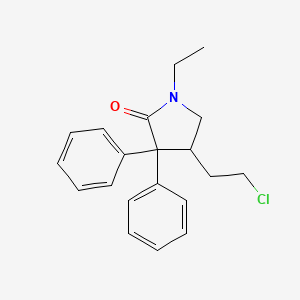

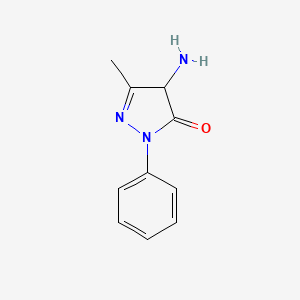
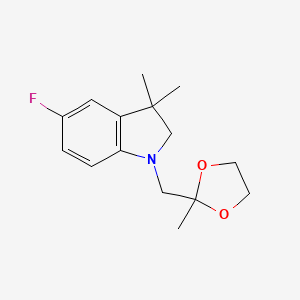
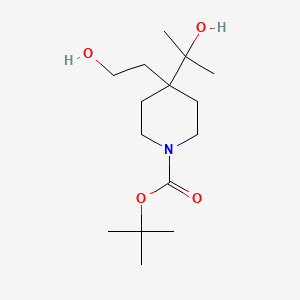

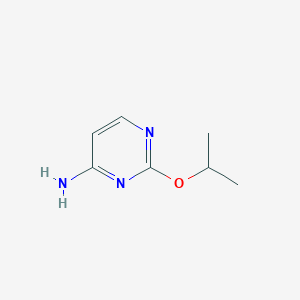
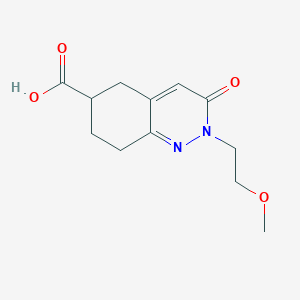
![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
